molecular formula C16H24FNO B7577880 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol

2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol

Cat. No. B7577880
M. Wt: 265.37 g/mol
InChI Key: LIEWTOJKBLWYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol, also known as DMF-DHEA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA), a hormone produced by the adrenal gland. DMF-DHEA has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes. This may explain the compound's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to induce apoptosis and cell cycle arrest by downregulating the expression of anti-apoptotic and cell cycle regulatory genes. 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to increase the expression of antioxidant and detoxification enzymes, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol is its high potency and selectivity. 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to be effective at low concentrations, which may reduce the risk of toxicity in vivo. However, one limitation of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol is its poor solubility in aqueous solutions, which may limit its use in some experimental settings. In addition, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several potential future directions for research on 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol. One area of interest is the development of new synthetic methods for 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol that improve its solubility and bioavailability. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol in vivo, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to elucidate the mechanism of action of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol and its effects on various diseases. Finally, the development of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol derivatives with improved potency and selectivity may have important implications for the treatment of a wide range of diseases.

Synthesis Methods

The synthesis of 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol involves several steps. The starting material is DHEA, which is first protected at the 3-position with a tert-butyldimethylsilyl (TBDMS) group. The protected DHEA is then reacted with 2-fluorobenzaldehyde in the presence of a Lewis acid catalyst to form the corresponding aldehyde intermediate. The aldehyde intermediate is then reduced with sodium borohydride to yield the alcohol product, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol.

Scientific Research Applications

2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol has been studied for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

2-[(2,4-dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c1-11-7-8-15(12(2)9-11)18-10-16(19)13-5-3-4-6-14(13)17/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWTOJKBLWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)NCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol

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